7-(4-Nitrophenyl)heptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(4-nitrophenyl)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)6-4-2-1-3-5-11-7-9-12(10-8-11)14(17)18/h7-10H,1-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGPAKSYZIIBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Nitrophenyl)heptanoic acid typically involves the nitration of phenylheptanoic acid derivatives. A common method includes the Friedel-Crafts acylation of benzene with heptanoic acid chloride, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amino derivatives
Substitution: Varied substituted phenylheptanoic acids
Scientific Research Applications
7-(4-Nitrophenyl)heptanoic acid is used extensively in scientific research due to its versatile chemical properties:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 7-(4-Nitrophenyl)heptanoic acid exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-(4-Nitrophenyl)heptanoic acid with analogous heptanoic acid derivatives, highlighting structural variations, functional groups, and applications:
*Calculated based on molecular formula C₁₃H₁₇NO₄.
Key Structural and Functional Differences
- Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~3–4) compared to non-substituted heptanoic acid (pKa ~4.9) . In contrast, the hydroxyl group in 7-Hydroxyheptanoic acid increases hydrophilicity and hydrogen-bonding capacity.
- Biological Activity : Triazole-containing derivatives (e.g., compound 10a from ) exhibit HDAC inhibition, while fluorine-substituted analogs (e.g., compound 8b from ) are optimized for radiolabeling and imaging .
- Thermal Stability : Methyl ester derivatives (e.g., cyclopentenyl-substituted compound in ) exhibit lower melting points compared to carboxylic acids due to reduced polarity.
Role in HDAC Inhibitor Design
This compound derivatives are precursors in synthesizing hydroxamic acid-based HDAC inhibitors. For example, compound 6 (2-amino-7-(4-nitrophenyl)heptanoic acid) was converted into bifunctional chelates for targeted radiotherapy, demonstrating stability under physiological conditions . Similarly, triazole-bearing analogs showed nanomolar HDAC inhibition, with structure-activity relationships (SAR) revealing that bulky substituents enhance selectivity .
Radiopharmaceutical Potential
The nitro group in this compound can be reduced to an amine for conjugation with radionuclides. This strategy was employed in to create chelators for molecular targeted radiotherapy, achieving >90% purity in synthesis .
Comparative Bioavailability
Furan fatty acids (e.g., 7D5) and hydroxylated analogs (e.g., 7-Hydroxyheptanoic acid) exhibit higher membrane permeability than nitro-substituted derivatives due to their non-polar or amphiphilic nature .
Biological Activity
Introduction
7-(4-Nitrophenyl)heptanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by a heptanoic acid backbone with a para-nitrophenyl substituent. This structure is significant as the nitrophenyl group is known to influence the compound's reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{17}N_{1}O_{2} |
| Molecular Weight | 219.28 g/mol |
| Functional Groups | Carboxylic acid, Nitro |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Study : A study demonstrated that derivatives of nitrophenyl fatty acids showed potent activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects.
Antifungal Activity
The antifungal activity of nitrophenyl compounds has been documented in several studies. These compounds are believed to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.
- Research Findings : In vitro assays have shown that related compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger at low concentrations.
Antitumor Activity
The antitumor potential of this compound is supported by findings indicating that similar compounds can induce apoptosis in cancer cells.
- Study Results : A study indicated that certain nitrophenyl derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the micromolar range, indicating significant potency.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The nitro group is known to participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to its antibacterial and antitumor effects.
Table 2: Mechanistic Pathways
| Activity | Mechanism |
|---|---|
| Antibacterial | Disruption of cell membrane integrity |
| Antifungal | Inhibition of ergosterol biosynthesis |
| Antitumor | Induction of apoptosis via ROS generation |
Q & A
Q. What are the standard protocols for synthesizing and characterizing 7-(4-nitrophenyl)heptanoic acid?
Synthesis typically involves coupling reactions, such as Friedel-Crafts alkylation or amidation, followed by hydrolysis of ester intermediates. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying the nitrophenyl group via aromatic proton signals and the heptanoic acid chain via aliphatic resonances). Mass spectrometry (MS) is used to confirm molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and nitro (-NO₂) groups .
Q. Which analytical techniques are critical for confirming the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, especially for detecting nitrophenyl-derived byproducts. Thin-layer chromatography (TLC) provides rapid qualitative analysis. Thermal gravimetric analysis (TGA) evaluates thermal stability, and differential scanning calorimetry (DSC) identifies melting points to detect impurities .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Stability studies involve exposing the compound to different temperatures, pH levels, and solvents, followed by HPLC or NMR to monitor degradation. For example, acidic/basic conditions may hydrolyze the carboxylic acid group, while UV light exposure could degrade the nitrophenyl moiety. Long-term storage stability is tested at -20°C in inert atmospheres to prevent oxidation .
Q. What are the recommended methods for handling solubility challenges with this compound in aqueous systems?
Due to its hydrophobic nitrophenyl group, co-solvents like dimethyl sulfoxide (DMSO) or ethanol are used to enhance solubility. Micellar systems (e.g., using surfactants like Tween-80) or pH adjustment (ionizing the carboxylic acid group) can also improve aqueous dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from assay variability or structural impurities. To address this:
- Use orthogonal assays (e.g., enzyme inhibition and cell-based models) to cross-validate activity.
- Perform rigorous purification (e.g., recrystallization or preparative HPLC) to eliminate byproducts.
- Compare results with structurally analogous compounds (e.g., 7-phenylheptanoic acid derivatives) to isolate the nitrophenyl group’s contribution .
Q. What experimental design principles apply to studying structure-activity relationships (SAR) of this compound analogs?
SAR studies require systematic variation of substituents (e.g., nitro position, chain length) and quantitative activity measurements. Key steps include:
Q. Which advanced spectroscopic methods can elucidate the electronic effects of the nitrophenyl group in this compound?
X-ray photoelectron spectroscopy (XPS) quantifies electron density changes on the nitro group. Time-resolved fluorescence spectroscopy reveals excited-state interactions between the nitrophenyl and carboxylic acid moieties. Solid-state NMR can probe crystal packing effects on electronic properties .
Q. How can researchers optimize reaction yields for synthesizing this compound derivatives?
Yield optimization involves:
Q. What computational approaches are suitable for modeling the pharmacokinetic behavior of this compound?
Quantitative structure-activity relationship (QSAR) models predict absorption, distribution, metabolism, and excretion (ADME) properties. Molecular dynamics (MD) simulations assess membrane permeability, while density functional theory (DFT) calculates ionization potentials for bioavailability estimation .
Q. How should researchers design assays to evaluate the pharmacological potential of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity.
- In vivo models : Administer the compound in rodent studies to evaluate pharmacokinetics and efficacy .
Methodological Notes
- Data Validation : Cross-reference findings with databases like NIST Chemistry WebBook for physicochemical properties .
- Safety Protocols : Follow guidelines for handling nitroaromatic compounds (e.g., avoid skin contact, use fume hoods) .
- Open Science : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
